Clorhexidina

Descripción general

Descripción

Gluconato de clorhexidina: es un agente antimicrobiano de amplio espectro ampliamente utilizado como antiséptico y desinfectante tópico. Fue desarrollado a mediados del siglo XX y desde entonces se ha convertido en una piedra angular en el control de infecciones, particularmente en entornos médicos y dentales . El compuesto es eficaz contra una amplia gama de patógenos, incluidas bacterias, levaduras y virus .

Aplicaciones Científicas De Investigación

El gluconato de clorhexidina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como desinfectante en entornos de laboratorio para mantener condiciones estériles.

Biología: Se emplea en laboratorios de cultivo celular y microbiología para prevenir la contaminación.

Medicina: Ampliamente utilizado en entornos de atención médica para la antisepsia de la piel, el cuidado bucal y el cuidado de heridas. .

Mecanismo De Acción

El gluconato de clorhexidina ejerce sus efectos antimicrobianos al interrumpir la membrana celular de los microorganismos. La molécula de this compound cargada positivamente se une a los grupos fosfato cargados negativamente en la superficie celular microbiana, lo que lleva a la interrupción de la integridad de la membrana celular. Esto permite que la this compound ingrese a la célula, provocando la precipitación de los componentes citoplasmáticos y, en última instancia, la muerte celular . El compuesto es eficaz contra bacterias grampositivas y gramnegativas, así como levaduras y virus .

Análisis Bioquímico

Biochemical Properties

Chlorhexidine interacts with various biomolecules, leading to biochemical changes in bacterial cells. The antibacterial activity of Chlorhexidine is due to the elevated reactive oxygen species (ROS) production and higher lipid peroxidation . These biochemical changes result in membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, and nucleic acids .

Cellular Effects

Chlorhexidine has a profound effect on various types of cells and cellular processes. It influences cell function by causing elevated ROS production and higher lipid peroxidation . These changes lead to membrane damage and alterations in membrane compositions .

Molecular Mechanism

The molecular mechanism of Chlorhexidine involves a ROS dependent membrane damage and alterations in membrane compositions . The membrane damage is a result of oxidative stress and lipid peroxidation in the bacterial cell .

Temporal Effects in Laboratory Settings

Over time, Chlorhexidine treatment results in decreased bacterial growth, colony-forming unit (CFU) count, and cell viability . The long-term effects of Chlorhexidine on cellular function have been observed in in vitro studies .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El gluconato de clorhexidina se sintetiza mediante un proceso de varios pasos que implica la reacción de 4-cloroanilina con cianoguanidina para formar un intermedio de biguanida. Este intermedio luego se hace reaccionar con hexametilendiamina para producir this compound base. El paso final implica la reacción de la base de this compound con ácido glucónico para formar gluconato de this compound .

Métodos de Producción Industrial: En entornos industriales, la producción de gluconato de this compound implica la síntesis a gran escala utilizando vías de reacción similares. El proceso está optimizado para obtener un alto rendimiento y pureza, con estrictas medidas de control de calidad para garantizar que el producto final cumpla con los estándares reglamentarios .

Análisis De Reacciones Químicas

Tipos de Reacciones: El gluconato de clorhexidina experimenta varias reacciones químicas, que incluyen:

Oxidación: El gluconato de this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de productos de degradación.

Reducción: El compuesto se puede reducir, aunque esto es menos común en aplicaciones prácticas.

Sustitución: El gluconato de this compound puede participar en reacciones de sustitución, particularmente con nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de productos de degradación de la this compound, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos .

Comparación Con Compuestos Similares

Compuestos Similares:

Povidona Yodo: Otro antiséptico ampliamente utilizado, eficaz contra una amplia gama de patógenos.

Cloroxilenol: Un compuesto aromático utilizado como antiséptico y desinfectante.

Digluconato de Clorhexidina: Similar al gluconato de this compound pero contiene dos unidades de gluconato por molécula, lo que lleva a diferencias en la solubilidad y la aplicación.

Unicidad: El gluconato de this compound es único en su capacidad para unirse a la piel y las membranas mucosas, proporcionando una actividad antimicrobiana prolongada. También es menos probable que cause resistencia en comparación con otros antisépticos .

Propiedades

Key on ui mechanism of action |

Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation. |

|---|---|

Número CAS |

55-56-1 |

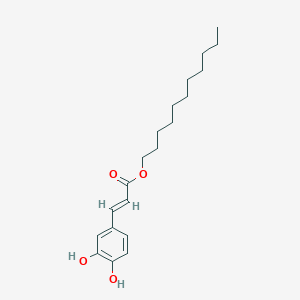

Fórmula molecular |

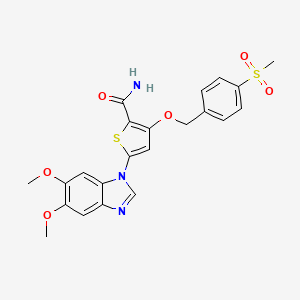

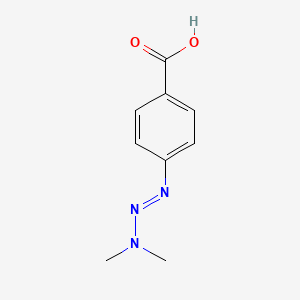

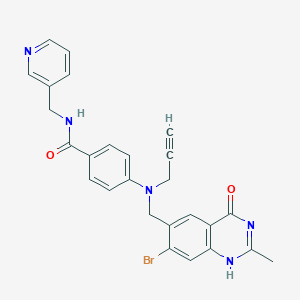

C22H30Cl2N10 |

Peso molecular |

505.4 g/mol |

Nombre IUPAC |

(1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine |

InChI |

InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34) |

Clave InChI |

GHXZTYHSJHQHIJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |

SMILES isomérico |

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)/N=C(/N)\NC2=CC=C(C=C2)Cl)N)/N)Cl |

SMILES canónico |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |

Apariencia |

Solid powder |

Color/Form |

Crystals from methanol Solid |

melting_point |

134 °C |

Key on ui other cas no. |

55-56-1 3697-42-5 |

Descripción física |

Crystals from methanol; [HSDB] Solid |

Pictogramas |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

Stable under ambient warehouse conditions to moisture and simulated sunlight. /Chlorhexidine diacetate/ Stable under recommended storage conditions. |

Solubilidad |

MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C 2.61e-02 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Acetate, Chlorhexidine Chlorhexidine Chlorhexidine Acetate Chlorhexidine Hydrochloride Hydrochloride, Chlorhexidine MK 412A MK-412A MK412A Novalsan Sebidin A Tubulicid |

Presión de vapor |

1.98X10-14 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chlorhexidine is a cationic bisbiguanide that interacts with negatively charged bacterial cell walls. [] At lower concentrations, chlorhexidine disrupts the cell membrane, leading to leakage of intracellular components and bacteriostatic effects. At higher concentrations, it causes rapid cell death (bactericidal effect). [, ]

A: Primarily, chlorhexidine targets the bacterial cell wall by interacting with negatively charged phosphate groups. [, ] This interaction disrupts the cell membrane's integrity, causing leakage of intracellular components and ultimately cell death. [, ] Research suggests chlorhexidine may also impact other cellular processes like cell wall synthesis, but further investigation is needed. []

ANone: Chlorhexidine is a symmetrical molecule with the molecular formula C22H30Cl2N10 and a molecular weight of 505.45 g/mol.

ANone: While the provided research papers don't delve into specific spectroscopic details, chlorhexidine's structure can be analyzed using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to obtain detailed structural information.

A: Chlorhexidine's positive charge allows it to bind to negatively charged molecules like phosphate, present in hydroxyapatite. [] This binding can lead to the release of small amounts of calcium from dentin. []

A: One study found that disinfecting alginate impressions with chlorhexidine for 10 minutes did not cause significant dimensional changes, suggesting good material compatibility. []

ANone: The provided research focuses on chlorhexidine's antimicrobial activity. Its catalytic properties and related applications are not discussed in these papers.

ANone: The provided research primarily focuses on in vitro and in vivo studies of chlorhexidine. While computational methods like QSAR could be employed to study its structure-activity relationship, these studies are not detailed in the provided papers.

A: Research indicates that chlorhexidine exhibits concentration-dependent antimicrobial activity. [, ] At lower concentrations, it primarily acts as a bacteriostatic agent, disrupting the cell membrane and causing leakage. At higher concentrations, it displays a rapid bactericidal effect, leading to cell death. [, ]

A: Research suggests that incorporating zinc acetate in chlorhexidine-containing dentifrices aims to minimize extrinsic tooth staining, a common side effect of chlorhexidine. [] While the combination might not completely eliminate staining, studies show it can reduce the intensity compared to chlorhexidine alone. []

ANone: The provided research primarily focuses on the clinical and microbiological aspects of chlorhexidine. While compliance with SHE regulations is crucial during its manufacturing and use, these regulations are not the focus of the provided papers.

ANone: The provided research primarily emphasizes the local effects of chlorhexidine, particularly in the oral cavity and on the skin. While understanding its ADME properties is crucial for systemic applications, the provided papers focus on its topical use and don't delve into detailed PK/PD analyses.

A: A randomized controlled trial demonstrated that preoperative skin cleansing with chlorhexidine-alcohol was significantly more effective in reducing surgical site infections than povidone-iodine. [] This finding highlights chlorhexidine's efficacy as a pre-surgical antiseptic.

A: While chlorhexidine has been used extensively, there are growing concerns about emerging resistance. Studies have reported elevated MICs for chlorhexidine in some MRSA isolates, particularly those carrying specific resistance plasmids. [, , ]

A: Research indicates a potential link between chlorhexidine exposure and the presence of qac genes, which confer resistance to quaternary ammonium compounds (QACs). [] This finding suggests a possibility of cross-resistance between chlorhexidine and QACs, necessitating further investigation.

A: While generally safe, chlorhexidine use, particularly in oral rinses, can cause side effects like altered taste sensation, tooth staining, and oral mucosal irritation. [, , ]

A: One study found that high concentrations of chlorhexidine used as a mouthwash after oral surgery involving bone exposure could delay wound healing in rats. [] This finding suggests a potential negative impact on wound healing under specific conditions.

A: Researchers are exploring liposomal formulations of chlorhexidine to enhance its penetration into dentinal tubules. [] One study showed that liposomal chlorhexidine achieved higher penetration compared to a plain chlorhexidine solution, suggesting a promising approach for targeted drug delivery in endodontics. []

A: Common methods include agar well diffusion, minimum inhibitory concentration (MIC) determination, and minimum bactericidal concentration (MBC) determination. [, , , , ]

A: High-performance liquid chromatography (HPLC) is a valuable technique to measure the amount of chlorhexidine retained on dentin surfaces after different treatment protocols. [] This analysis helps understand the substantivity and potential long-term antimicrobial effects of chlorhexidine.

ANone: The provided research predominantly focuses on clinical and in vitro applications of chlorhexidine. While assessing its environmental impact and degradation pathways is important, these aspects are not covered in the provided papers.

A: Studies using ethyl cellulose-based sustained-release devices for chlorhexidine in periodontal pockets demonstrate the influence of formulation on drug release and efficacy. [] Different formulations achieved varying release kinetics, impacting the duration of action and ultimately influencing treatment outcomes. []

ANone: While the provided research papers mention analytical techniques like HPLC, they don't delve into the specific validation parameters used.

ANone: While quality control is paramount in manufacturing chlorhexidine-containing products, the provided research focuses on its clinical applications and doesn't discuss specific quality control measures.

ANone: The provided research primarily focuses on chlorhexidine's antimicrobial effects and doesn't delve into its immunogenicity or potential to elicit immunological responses.

ANone: While biocompatibility is a crucial aspect of chlorhexidine, especially for long-term use, the provided research primarily focuses on its short-term efficacy and doesn't delve into detailed biocompatibility or biodegradability studies.

A: Research suggests that herbal mixes and cranberry mouthrinses demonstrate antimicrobial effects against common oral pathogens like S. mutans, L. fermentum, and L. casei. [] These natural alternatives show promise as potential substitutes for chlorhexidine, warranting further investigation.

A: Chlorhexidine has been a mainstay in infection control since the mid-20th century. Its use as an oral antiseptic gained prominence, with research demonstrating its efficacy in reducing plaque and gingivitis. [, ] The development of various formulations, including mouthwashes, gels, and sustained-release devices, marks significant milestones in expanding its clinical applications. []

A: Research suggests that combining chlorhexidine with other antimicrobials can have synergistic effects. For example, one study found that a combination of chlorhexidine and hydrogen peroxide resulted in significantly better short-term plaque inhibition compared to chlorhexidine alone. [] Another study showed that combining chlorhexidine with amoxicillin/clavulanic acid led to a significant reduction in alveolar osteitis after tooth extraction. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.